molecular formula C10H14N2O6 B13368630 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-2(1H)-one

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-2(1H)-one

Cat. No.: B13368630
M. Wt: 258.23 g/mol
InChI Key: HOCJTJWYMOSXMU-XUTVFYLZSA-N
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Description

The compound 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-2(1H)-one is a complex organic molecule characterized by its unique structure, which includes a tetrahydrofuran ring and a methoxypyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring and the subsequent attachment of the methoxypyrimidinone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-2(1H)-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Scientific Research Applications

5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-2(1H)-one: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methoxypyrimidin-2(1H)-one lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1H-pyrimidin-2-one

InChI

InChI=1S/C10H14N2O6/c1-17-9-4(2-11-10(16)12-9)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,12,16)/t5-,6-,7-,8+/m1/s1

InChI Key

HOCJTJWYMOSXMU-XUTVFYLZSA-N

Isomeric SMILES

COC1=C(C=NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC1=C(C=NC(=O)N1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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